

# 4-Chloro-2-butanone electrophilicity and reaction sites

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## Compound of Interest

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An In-Depth Technical Guide to the Electrophilicity and Reaction Sites of **4-Chloro-2-butanone**

## Abstract

**4-Chloro-2-butanone**, a member of the  $\alpha$ -haloketone class, is a bifunctional electrophile of significant interest in organic synthesis. Its unique electronic architecture, featuring two distinct electrophilic centers, underpins a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the electrophilic nature of **4-chloro-2-butanone**, detailing the structural features that govern its reactivity. We will explore the primary reaction pathways, including nucleophilic substitution and base-induced rearrangements, offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who leverage halogenated ketones as strategic building blocks in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.<sup>[1][2][3]</sup>

## The Dual Electrophilic Nature of 4-Chloro-2-butanone

The reactivity of  $\alpha$ -haloketones like **4-chloro-2-butanone** is fundamentally dictated by the presence of two electron-withdrawing groups: the carbonyl (C=O) group and the  $\alpha$ -halogen (Cl). This arrangement creates two primary electrophilic sites within the molecule: the carbonyl carbon and the  $\alpha$ -carbon bonded to the chlorine atom.<sup>[1][4]</sup>

- **Enhanced Electrophilicity at the  $\alpha$ -Carbon (C4):** The potent inductive effect of the adjacent carbonyl group significantly withdraws electron density from the  $\alpha$ -carbon. This polarization of the C-Cl bond increases the partial positive charge on the  $\alpha$ -carbon, rendering it exceptionally susceptible to attack by nucleophiles.<sup>[4]</sup> This activation is so profound that the rate of nucleophilic substitution at this center is dramatically enhanced compared to analogous alkyl halides. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.<sup>[1]</sup>
- **Electrophilicity of the Carbonyl Carbon (C2):** As with all ketones, the carbonyl carbon possesses a significant partial positive charge due to the high electronegativity of the oxygen atom. This site is therefore a target for nucleophilic addition. The competition between attack at the  $\alpha$ -carbon and the carbonyl carbon is a central theme in the chemistry of **4-chloro-2-butanone**, with reaction conditions and the nature of the nucleophile dictating the outcome.<sup>[1]</sup>
- **Acidity of  $\alpha'$ -Hydrogens (C1):** The protons on the methyl group (the  $\alpha'$ -position) are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, these protons can be readily abstracted to form an enolate intermediate. This enolate formation is a pivotal step in key transformations such as the Favorskii rearrangement.<sup>[1][5]</sup>

The following diagram illustrates the key reactive sites of **4-chloro-2-butanone**.

Caption: Key reactive sites in **4-Chloro-2-butanone**.

## Physicochemical Properties

A thorough understanding of the physical properties of **4-chloro-2-butanone** is essential for its safe handling, storage, and application in reaction design.

| Property          | Value                                      | Source    |
|-------------------|--|-----------|
| CAS Number        | 6322-49-2                                  | [2][6]    |
| Molecular Formula | C <sub>4</sub> H <sub>7</sub> ClO          | [2][7]    |
| Molecular Weight  | 106.55 g/mol                               | [7]       |
| Appearance        | Colorless to pale yellow liquid            | [2]       |
| Boiling Point     | ~145-155°C                                 | [2][6][8] |
| Density           | ~1.033-1.068 g/cm <sup>3</sup>             | [2][6]    |
| Flash Point       | ~45.5°C                                    | [2][8]    |
| Storage           | Inert atmosphere, store in freezer (-20°C) | [8][9]    |

## Major Reaction Pathways and Mechanisms

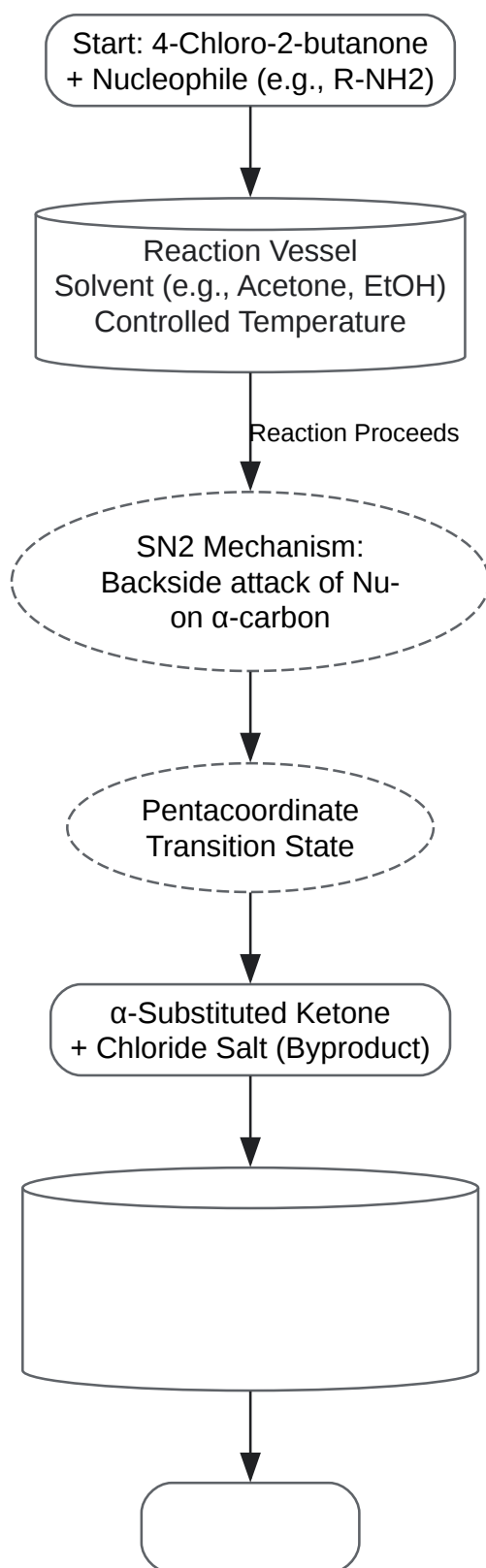
The dual electrophilicity of **4-chloro-2-butanone** gives rise to several important synthetic transformations. The choice of nucleophile and reaction conditions is paramount in directing the reaction toward the desired pathway.

### Nucleophilic Substitution (S<sub>N</sub>2 Pathway)

The most fundamental reaction of **4-chloro-2-butanone** is the nucleophilic substitution of the chloride.[1] Due to the electronic activation by the carbonyl group, this reaction proceeds readily via an S<sub>N</sub>2 mechanism.[10] S<sub>N</sub>1 reactions are disfavored because they would form a less stable carbocation at the α-position.[10]

Causality in Experimental Choice: To favor the S<sub>N</sub>2 pathway and avoid competing reactions, less basic nucleophiles are typically employed.[10] Strong bases can lead to the deprotonation of the α'-hydrogens, initiating the Favorskii rearrangement.[10] A wide array of "soft" and non-basic nucleophiles, such as amines, thiols, and halides, are effective for this transformation.

This pathway is a cornerstone of heterocyclic synthesis. For example, thiazoles can be synthesized from the reaction of α-haloketones with thioamides, and pyrroles can be formed via the Hantzsch pyrrole synthesis.[5]



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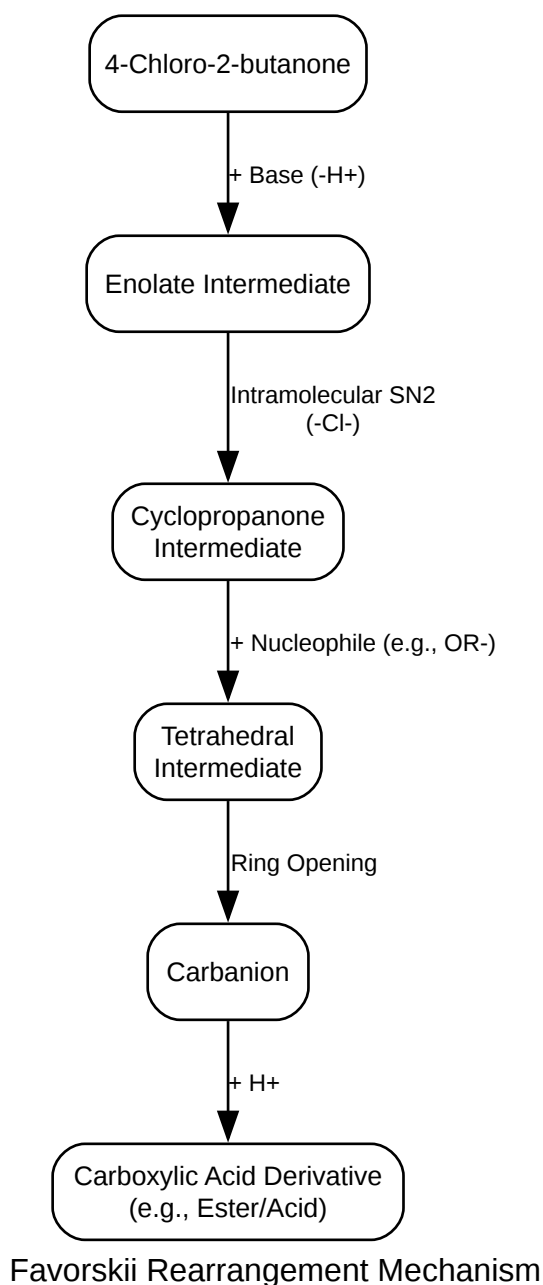
Caption: Generalized workflow for an S<sub>N</sub>2 reaction with **4-chloro-2-butanone**.

## The Favorskii Rearrangement

When **4-chloro-2-butanone** is treated with a strong base (e.g., hydroxide, alkoxide), a fascinating molecular rearrangement occurs, known as the Favorskii rearrangement.<sup>[5][11][12]</sup> This reaction is a powerful method for synthesizing carboxylic acid derivatives and, in the case of cyclic  $\alpha$ -halo ketones, for achieving ring contraction.<sup>[13][14]</sup>

### Mechanistic Steps:

- **Enolate Formation:** The base abstracts an acidic  $\alpha'$ -proton to form an enolate.<sup>[13]</sup>
- **Cyclopropanone Formation:** The enolate undergoes an intramolecular  $S_N2$  reaction, where the enolate attacks the  $\alpha$ -carbon, displacing the chloride and forming a strained cyclopropanone intermediate.<sup>[13][15]</sup>
- **Nucleophilic Attack:** The nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.
- **Ring Opening:** The resulting tetrahedral intermediate collapses, opening the three-membered ring to form the most stable carbanion. This is followed by protonation to yield the final carboxylic acid or ester product.<sup>[13]</sup>



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Caption: Key intermediates in the Favorskii rearrangement.

## Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.

## Synthesis of 4-Chloro-2-butanone

This procedure is based on the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[\[6\]](#)  
[\[16\]](#)

Materials:

- 4-hydroxy-2-butanone
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dichloromethane (DCM, optional solvent)
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Four-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer

Step-by-Step Methodology:

- Charge the four-neck flask with a solution of 4-hydroxy-2-butanone (1.0 eq). If using a solvent, add dichloromethane.
- Cool the flask to between  $-5^\circ\text{C}$  and  $0^\circ\text{C}$  using an ice-salt bath.
- Slowly add thionyl chloride (1.5-2.0 eq) dropwise via the addition funnel, ensuring the internal temperature remains below  $5^\circ\text{C}$ .
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
- Gently heat the reaction to  $50\text{-}60^\circ\text{C}$  and maintain for 30-60 minutes to ensure the reaction goes to completion.[\[16\]](#)
- Cool the mixture back to room temperature.
- Carefully wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7). This step neutralizes excess acid.[\[16\]](#)

- Separate the organic layer and remove the solvent under reduced pressure (rotary evaporation) to yield the crude **4-chloro-2-butanone** product. Further purification can be achieved by vacuum distillation.

Trustworthiness Note: This protocol includes a final neutralization step which is critical for quenching the reaction and removing corrosive acidic byproducts, ensuring the stability and purity of the final product.

## Representative S<sub>N</sub>2 Reaction: Synthesis of an α-Aminoketone

This protocol describes a general procedure for the reaction of **4-chloro-2-butanone** with a primary or secondary amine.

Materials:

- **4-chloro-2-butanone**
- Amine (e.g., diethylamine, 2.2 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 1.5 eq, as an acid scavenger)
- Acetonitrile (CH<sub>3</sub>CN) or Ethanol (EtOH) as solvent
- Round-bottom flask with reflux condenser and magnetic stirrer

Step-by-Step Methodology:

- In the round-bottom flask, dissolve **4-chloro-2-butanone** (1.0 eq) and the amine (2.2 eq) in the chosen solvent. The excess amine also acts as an acid scavenger. Alternatively, use a non-nucleophilic base like K<sub>2</sub>CO<sub>3</sub>.
- Stir the mixture at room temperature. The reaction is often exothermic; cooling may be necessary initially.
- After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).



- Once the starting material is consumed, cool the reaction to room temperature.
- Filter the mixture to remove any precipitated salts (e.g., diethylammonium chloride or potassium chloride).
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product can be purified by extraction followed by column chromatography or distillation.

## Applications in Pharmaceutical and Agrochemical Synthesis

The versatile reactivity of **4-chloro-2-butanone** makes it a valuable intermediate in the synthesis of a wide range of target molecules.<sup>[2]</sup>

- **Pharmaceuticals:** It serves as a key building block for preparing diverse heterocyclic compounds which form the core of many Active Pharmaceutical Ingredients (APIs).<sup>[2][17]</sup> For example, it is used in the preparation of pyrrolopyrazine derivatives that act as selective spleen tyrosine kinase inhibitors.<sup>[6][8]</sup>
- **Agrochemicals:** In the agrochemical sector, **4-chloro-2-butanone** is used to synthesize active ingredients for herbicides, fungicides, and pesticides, contributing to crop protection and enhanced yields.<sup>[2][3]</sup>
- **Robinson Annulation:** It can act as a reagent for the Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.<sup>[6]</sup>

## Conclusion

**4-Chloro-2-butanone** is a powerful and versatile synthetic intermediate, whose utility is derived from a finely balanced and well-defined reactivity profile. The presence of two distinct electrophilic centers—the activated  $\alpha$ -carbon and the carbonyl carbon—allows for selective chemical transformations. By carefully selecting nucleophiles and controlling reaction conditions, chemists can expertly navigate its reaction pathways, choosing between direct  $S_N2$  substitution and the elegant Favorskii rearrangement. This control makes **4-chloro-2-**

**butanone** an indispensable tool for constructing the complex molecular frameworks required in modern drug discovery and agrochemical development.

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